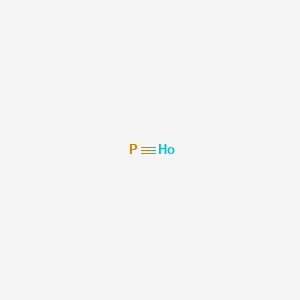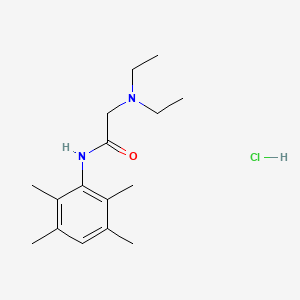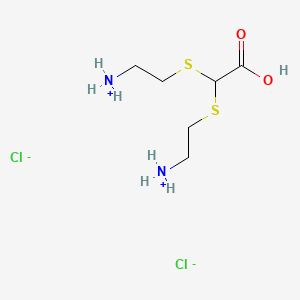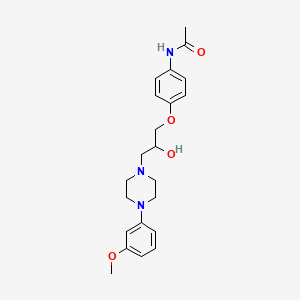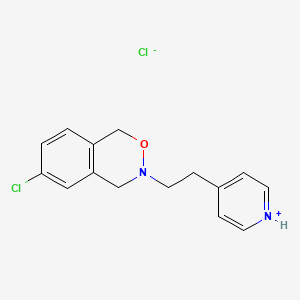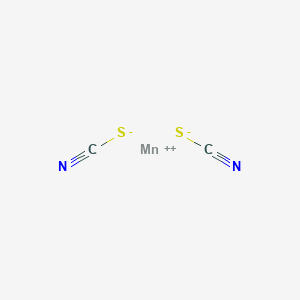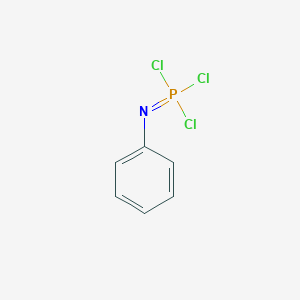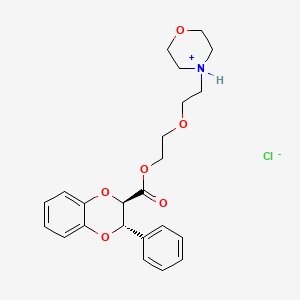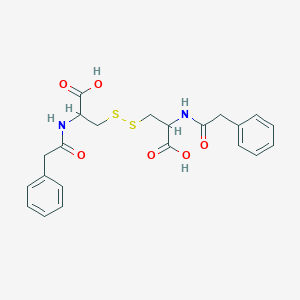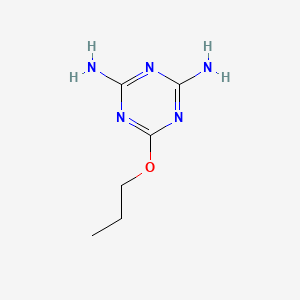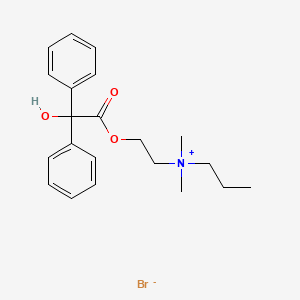
Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate is a quaternary ammonium compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate typically involves the reaction of dimethyl(2-hydroxyethyl)propylammonium bromide with benzilic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include N-bromosuccinimide (NBS) and diethyl phosphite .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers
Wirkmechanismus
The mechanism of action of Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate involves its interaction with specific molecular targets. The compound can bind to cellular membranes, altering their permeability and affecting cellular processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Didodecyldimethylammonium bromide: Another quaternary ammonium compound with similar properties.
Dimethylbenzylammonium chloride: Known for its antimicrobial activity.
Tetrabutylammonium bromide: Commonly used in organic synthesis as a phase-transfer catalyst.
Uniqueness
Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
57876-22-9 |
|---|---|
Molekularformel |
C21H28BrNO3 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-propylazanium;bromide |
InChI |
InChI=1S/C21H28NO3.BrH/c1-4-15-22(2,3)16-17-25-20(23)21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,24H,4,15-17H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
TZSOXWMYOZPGBX-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


